molecular formula C16H14ClFO2 B1327502 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-07-0

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327502
CAS No.: 898775-07-0
M. Wt: 292.73 g/mol
InChI Key: BNZPDNQHIIQEJO-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methoxybenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: 3’-Chloro-5’-fluoro-3-(3-hydroxyphenyl)propiophenone.

    Reduction: 3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propan-1-ol.

    Substitution: 3’-Methoxy-5’-fluoro-3-(3-methoxyphenyl)propiophenone (if chloro is substituted).

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance its binding affinity to certain molecular targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-5’-fluoro-3-(3-hydroxyphenyl)propiophenone
  • 3’-Methoxy-5’-fluoro-3-(3-methoxyphenyl)propiophenone
  • 3’-Chloro-5’-fluoro-3-(3-methylphenyl)propiophenone

Uniqueness

3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups can enhance its stability and reactivity compared to similar compounds without these substituents.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPDNQHIIQEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644244
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-07-0
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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